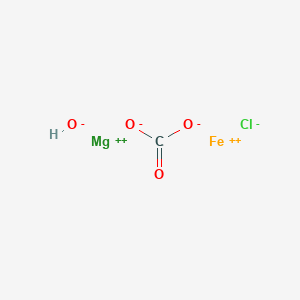
Iron(2+) magnesium carbonate chloride hydroxide (1/1/1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(2+) magnesium carbonate chloride hydroxide (1/1/1/1/1) is a complex inorganic compound that contains iron, magnesium, carbonate, chloride, and hydroxide ions in equal proportions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of iron(2+) magnesium carbonate chloride hydroxide (1/1/1/1/1) typically involves the co-precipitation method. This method includes the following steps:
- Dissolving iron(2+) chloride and magnesium chloride in water to form a homogeneous solution.
- Adding sodium carbonate and sodium hydroxide to the solution to induce precipitation.
- Maintaining the reaction mixture at a controlled temperature and pH to ensure the formation of the desired compound.
- Filtering and washing the precipitate to remove any impurities.
- Drying the precipitate under controlled conditions to obtain the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous reactors and automated control systems ensures consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to maximize efficiency.
Types of Reactions:
Oxidation-Reduction Reactions: Iron(2+) in the compound can undergo oxidation to iron(3+), while magnesium remains in the +2 oxidation state.
Substitution Reactions: The hydroxide and chloride ions can be substituted by other anions, depending on the reaction conditions.
Precipitation Reactions: The compound can precipitate out of solution when mixed with certain reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can oxidize iron(2+) to iron(3+).
Substituting Agents: Sodium sulfate or potassium nitrate can induce substitution reactions.
Precipitating Agents: Sodium hydroxide or ammonium carbonate can cause precipitation.
Major Products:
Oxidation: Iron(3+) magnesium carbonate chloride hydroxide.
Substitution: Magnesium sulfate or magnesium nitrate, depending on the substituting agent.
Precipitation: Solid iron(2+) magnesium carbonate chloride hydroxide.
Applications De Recherche Scientifique
Iron(2+) magnesium carbonate chloride hydroxide (1/1/1/1/1) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex compounds and materials.
Biology: Investigated for its potential role in biological systems, particularly in mineralization processes.
Medicine: Studied for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of iron(2+) magnesium carbonate chloride hydroxide (1/1/1/1/1) involves its interaction with various molecular targets and pathways:
Molecular Targets: Iron and magnesium ions can interact with enzymes and proteins, influencing their activity.
Pathways: The compound can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Iron(2+) magnesium carbonate hydroxide: Lacks the chloride ion, resulting in different chemical properties.
Magnesium carbonate chloride hydroxide: Lacks the iron ion, affecting its reactivity and applications.
Iron(2+) carbonate chloride hydroxide: Lacks the magnesium ion, leading to variations in its behavior.
Uniqueness: Iron(2+) magnesium carbonate chloride hydroxide (1/1/1/1/1) is unique due to the presence of both iron and magnesium ions, which confer distinct chemical and physical properties. This combination allows for a wide range of applications and reactivity patterns not observed in similar compounds.
Propriétés
Numéro CAS |
594847-31-1 |
|---|---|
Formule moléculaire |
CHClFeMgO4 |
Poids moléculaire |
192.62 g/mol |
Nom IUPAC |
magnesium;iron(2+);carbonate;chloride;hydroxide |
InChI |
InChI=1S/CH2O3.ClH.Fe.Mg.H2O/c2-1(3)4;;;;/h(H2,2,3,4);1H;;;1H2/q;;2*+2;/p-4 |
Clé InChI |
SFICIBRQISBLJG-UHFFFAOYSA-J |
SMILES canonique |
C(=O)([O-])[O-].[OH-].[Mg+2].[Cl-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


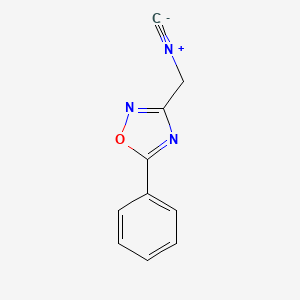
![Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12579155.png)
![2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene](/img/structure/B12579158.png)
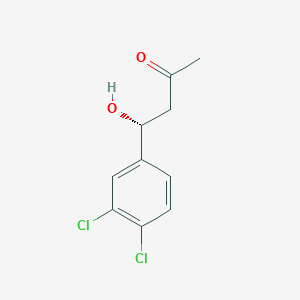
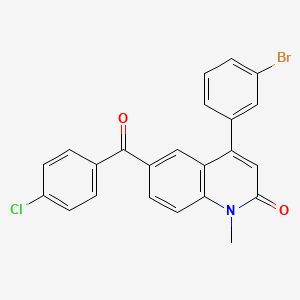
![Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]-](/img/structure/B12579174.png)
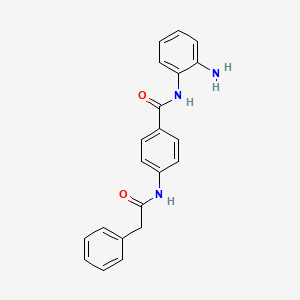
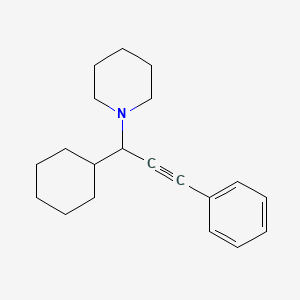
![8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one](/img/structure/B12579200.png)
![4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate](/img/structure/B12579204.png)
-](/img/structure/B12579212.png)
methyl}phosphonate](/img/structure/B12579215.png)
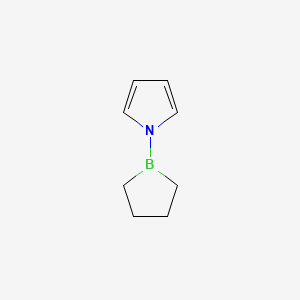
![1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579235.png)
